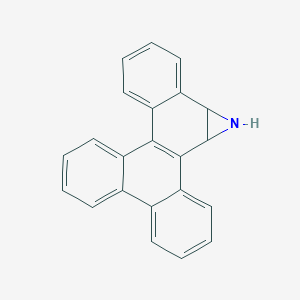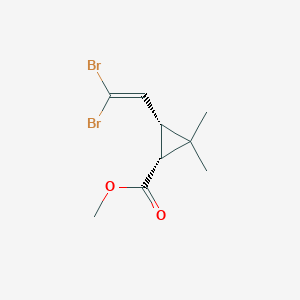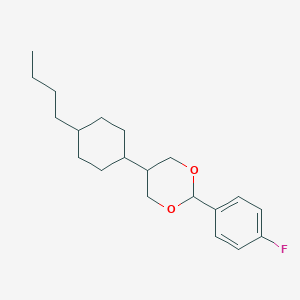
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane, commonly known as 4-BCDO, is a synthetic compound that belongs to the family of dioxanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.47 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 4-BCDO is not fully understood, but it is believed to act as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the activation of downstream signaling pathways. The activation of these pathways leads to the modulation of neurotransmitter release, which is responsible for the antidepressant and anxiolytic properties of 4-BCDO.
Effets Biochimiques Et Physiologiques
4-BCDO has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognitive function. Moreover, 4-BCDO has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-BCDO in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations of using 4-BCDO include its high cost and limited availability. Moreover, the mechanism of action of 4-BCDO is not fully understood, which makes it difficult to interpret the results of lab experiments.
Orientations Futures
There are several future directions for the research on 4-BCDO. One potential area of research is the development of new analogs of 4-BCDO with improved pharmacological properties. Moreover, the potential applications of 4-BCDO in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be further explored. Additionally, the mechanism of action of 4-BCDO needs to be fully understood to develop more effective therapies. Finally, the synthesis method of 4-BCDO needs to be optimized to reduce the cost and increase the availability of the compound.
Conclusion
In conclusion, 4-BCDO is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The synthesis method of 4-BCDO has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications. The potential applications of 4-BCDO in the treatment of neurodegenerative diseases and its mechanism of action need to be further explored to develop more effective therapies.
Méthodes De Synthèse
The synthesis of 4-BCDO involves the reaction of 4-fluorophenylacetic acid with butylcyclohexylmagnesium bromide, followed by cyclization with paraformaldehyde in the presence of acid catalysts. The reaction yields 4-BCDO as a white crystalline powder in good yield and purity. The synthesis method of 4-BCDO has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
Applications De Recherche Scientifique
4-BCDO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic properties in animal models. Moreover, 4-BCDO has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
5-(4-butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO2/c1-2-3-4-15-5-7-16(8-6-15)18-13-22-20(23-14-18)17-9-11-19(21)12-10-17/h9-12,15-16,18,20H,2-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAPURFBIUSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
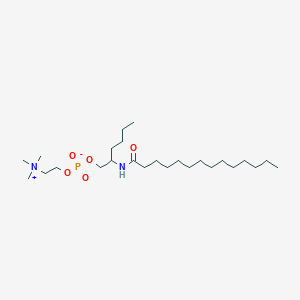
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
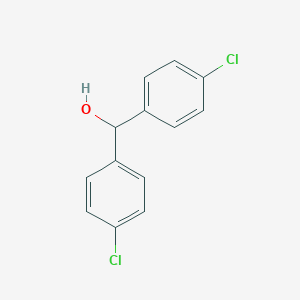
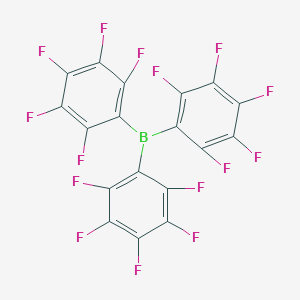
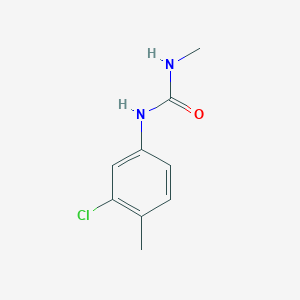
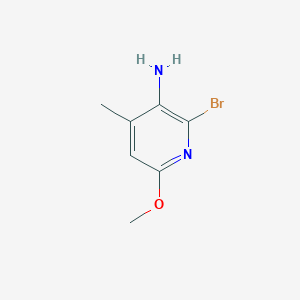
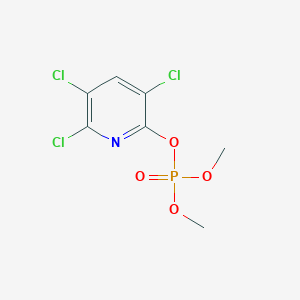
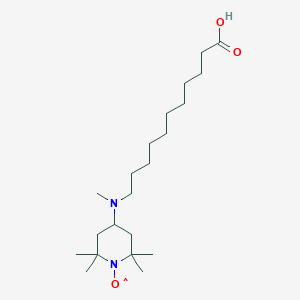

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
